molecular formula C6H6Cl2O B13072651 2-Chloro-5-(1-chloroethyl)furan

2-Chloro-5-(1-chloroethyl)furan

Cat. No.: B13072651
M. Wt: 165.01 g/mol
InChI Key: TYRVSAPIFXGKLD-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-chloroethyl)furan is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its two chlorine atoms attached to the furan ring and an ethyl group, making it a subject of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(1-chloroethyl)furan typically involves the chlorination of 5-ethylfuran. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via electrophilic substitution, where chlorine atoms replace hydrogen atoms on the furan ring and the ethyl group.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes ensure better control over reaction conditions, leading to higher yields and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives. Typical reducing agents are lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Formation of this compound-3-one.

    Reduction: Formation of 2-chloro-5-ethylfuran.

    Substitution: Formation of 2-hydroxy-5-(1-chloroethyl)furan.

Scientific Research Applications

2-Chloro-5-(1-chloroethyl)furan has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1-chloroethyl)furan involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This interaction can disrupt essential biological pathways, resulting in antimicrobial or antifungal effects.

Comparison with Similar Compounds

  • 2-Chloro-5-ethylfuran
  • 2,5-Dichlorofuran
  • 2-Chloro-5-(1-hydroxyethyl)furan

Comparison: 2-Chloro-5-(1-chloroethyl)furan is unique due to the presence of both chlorine atoms and an ethyl group on the furan ring This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

2-chloro-5-(1-chloroethyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2O/c1-4(7)5-2-3-6(8)9-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRVSAPIFXGKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(O1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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